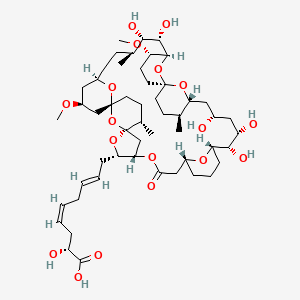

Spirastrellolide C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirastrellolide C, also known as this compound, is a useful research compound. Its molecular formula is C52H84O18 and its molecular weight is 997.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spirastrellolide C exhibits significant biological activity, particularly in disrupting microtubule dynamics. This mechanism is similar to other members of the spirastrellolide family, which are known to interfere with the cell cycle by affecting microtubule stability. The compound has been shown to induce mitotic arrest, thereby preventing cancer cell proliferation.

Synthesis and Structural Insights

The synthesis of this compound has been a focus of several studies, highlighting its complex structure and the innovative synthetic strategies employed.

Synthetic Pathways

- Total Synthesis : Recent advancements have been made in the total synthesis of this compound using anion relay chemistry (ARC) and gold-catalyzed reactions. These methods have improved yield and efficiency in synthesizing complex spiroketal structures .

- Stereochemical Control : The synthesis often involves controlling stereochemistry through regioselective reactions, which is critical for maintaining biological activity .

Therapeutic Potential

Given its biological properties, this compound holds promise for therapeutic applications, particularly in oncology.

Case Studies

- Cancer Cell Lines : Studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity comparable to existing chemotherapeutics .

- Combination Therapies : Research suggests that this compound may enhance the efficacy of other anticancer agents when used in combination therapies, potentially reducing side effects associated with high doses of traditional drugs .

Data Summary Table

Analyse Des Réactions Chimiques

Key Chemical Reactions

2.1 Anion Relay Chemistry (ARC)

The three-component Anion Relay Chemistry (ARC) strategy is pivotal in constructing the southern fragments of spirastrellolides, including Spirastrellolide C. This approach involves sequential alkyne addition, enolate trapping, and Brook rearrangement to assemble polycyclic frameworks. For example, in the synthesis of related spirastrellolides, ARC was employed to build the C(1)–C(25) southern hemisphere, leveraging β-hydroxy ketone reductions and spiroketalization via Ferrier reactions .

2.2 Spiroketalization

Gold-catalyzed spiroketalization is central to forming the spirocyclic core of this compound. This reaction involves directing groups (e.g., hydroxyl stereogenicity) to control the regio- and stereoselectivity of the cyclization. Computational studies reveal that hydrogen bonding between diol groups facilitates nucleophilic attack and proton transfer, enabling efficient catalyst turnover and precise stereochemical outcomes .

2.3 Cross-Metathesis and Epoxidation

A cross-metathesis strategy unites northern and southern hemispheres, followed by Sharpless epoxidation and methylation to establish C(22,23) stereochemistry. This sequence ensures chemoselectivity by masking unsaturated spiroketal olefins during subsequent oxygenation steps .

2.4 Dithiane Union

Dithiane intermediates are used to install critical fragments, such as the C(22)–C(25) segment. Oxidative cleavage of double bonds, coupled with dithiane formation, enables precursor assembly for downstream coupling reactions .

Reaction Mechanisms

Stereochemical Considerations

The synthesis of this compound requires precise control of stereochemistry at multiple centers. For instance:

-

Spiroketalization : The C(21) hydroxyl directs the cyclization pathway, with acetonide protection enhancing selectivity .

-

Mitsunobu Alkylation : Stereoselective installation of the C(14) methyl group involves bis(phenylsulfonyl)methane and LiDBB reduction .

-

Epoxidation/Methylation : Sharpless epoxidation followed by methylation establishes the C(22,23) stereochemistry, guided by the C(22) hydroxyl directing group .

Propriétés

Formule moléculaire |

C52H84O18 |

|---|---|

Poids moléculaire |

997.2 g/mol |

Nom IUPAC |

(2R,4Z,7E)-2-hydroxy-9-[(1R,3S,4S,8R,12S,13S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,34S,36R,39S)-13,14,16,27,28-pentahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]nona-4,7-dienoic acid |

InChI |

InChI=1S/C52H84O18/c1-30-18-21-50-23-20-41(63-5)48(69-50)47(59)45(57)31(2)16-17-35-26-36(62-4)28-51(66-35)22-19-32(3)52(70-51)29-43(39(68-52)14-10-8-6-7-9-13-37(54)49(60)61)65-44(56)27-34-12-11-15-40(64-34)46(58)38(55)24-33(53)25-42(30)67-50/h7-10,30-43,45-48,53-55,57-59H,6,11-29H2,1-5H3,(H,60,61)/b9-7-,10-8+/t30-,31-,32-,33-,34+,35+,36-,37+,38-,39-,40-,41-,42+,43-,45-,46-,47-,48-,50-,51+,52+/m0/s1 |

Clé InChI |

INBHXYTYHXXFFH-LWNGTLRJSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H]2C[C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)O)O)OC(=O)C[C@H]5CCC[C@H](O5)[C@H]([C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)O)C)OC |

SMILES canonique |

CC1CCC2CC(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)O)O)OC(=O)CC5CCCC(O5)C(C(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)O)C)OC |

Synonymes |

spirastrellolide C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.